molecular formula C17H12 B061000 6-Methylaceanthrylene CAS No. 170653-86-8

6-Methylaceanthrylene

Cat. No.: B061000
CAS No.: 170653-86-8
M. Wt: 216.28 g/mol
InChI Key: XIHBIKWZKWLRQI-UHFFFAOYSA-N
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Description

6-Methylaceanthrylene (CAS No. 192819-64-0), also known as 6-methyl-1,2,6,10b-tetrahydroaceanthrylene, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a fused aromatic ring system with a methyl substituent at the 6-position . Aceanthrylene, the parent structure, consists of three fused benzene rings arranged in a linear fashion, and the addition of a methyl group alters its electronic and steric properties.

Properties

CAS No.

170653-86-8

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

6-methylaceanthrylene

InChI

InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3

InChI Key

XIHBIKWZKWLRQI-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14

Canonical SMILES

CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14

Other CAS No.

170653-86-8

Synonyms

6-methylaceanthrylene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-methylaceanthrylene with key analogs based on structural features, synthesis, and functional properties.

6-Methoxy-β-Tetralone (CAS 2472-22-2)

  • Structure : A tetralin derivative with a methoxy group at the 6-position and a ketone functional group.
  • Synthesis : Produced via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride in dichloromethane .
  • Key Differences :
    • The methoxy group in 6-methoxy-β-tetralone enhances electron density, making it more reactive in electrophilic substitutions compared to this compound’s inert methyl group.
    • Applications: Intermediate in synthesizing pharmaceuticals and fragrances, whereas this compound’s use remains exploratory .

Adapalene (6-[3-(1-Adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid)

  • Structure: A naphthalene derivative with an adamantyl group and methoxy substituent, modified for retinoid receptor binding.
  • Key Differences: Adapalene’s carboxylic acid group enables salt formation (e.g., sodium salt for topical formulations), unlike this compound’s nonpolar structure.

Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

  • Structure: An α,β-unsaturated ester with cyano and phenyl groups.
  • Key Differences: The electron-withdrawing cyano group increases reactivity in Michael additions, contrasting with this compound’s stability. Safety: Requires stringent protective measures (e.g., gloves, goggles) due to skin and respiratory toxicity, a consideration for methylated compounds in general .

Exemestane Impurity E (6-Methylene-4-androsten-3,17-dione)

  • Structure : A steroidal compound with a methylene group at the 6-position.
  • Key Differences: The conjugated dienone system in Exemestane derivatives enables aromatase inhibition, whereas this compound lacks bioactive functional groups. Applications: Used in cancer therapy, emphasizing the role of methyl/methylene groups in modulating biological activity .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Applications Safety Considerations
This compound C₁₇H₁₄ Methyl, fused aromatic rings Materials science (hypothetical) Limited data; assume standard PAH precautions
6-Methoxy-β-Tetralone C₁₁H₁₂O₂ Methoxy, ketone Pharmaceutical intermediates Moderate reactivity; avoid inhalation
Adapalene C₂₈H₂₈O₃ Adamantyl, carboxylic acid Acne treatment Low systemic toxicity
Methyl 2-Cyano-3-phenylacrylate C₁₁H₉NO₂ Cyano, ester Organic synthesis High toxicity; use PPE

Research Implications and Gaps

  • Toxicity: While methylated PAHs like this compound are generally less toxic than nitro- or amino-PAHs, prolonged exposure risks warrant further study .
  • Functionalization : Introducing polar groups (e.g., hydroxyl, carboxyl) could expand its utility in drug design or optoelectronics, as seen in Adapalene .

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